molecular formula C24H25NO2 B11503413 2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide

2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide

Cat. No.: B11503413
M. Wt: 359.5 g/mol
InChI Key: YPQCOUJERJFTPM-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide is a complex organic compound that features an adamantyl group and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide typically involves multiple steps. One common method includes the adamantylation of furans using 1-adamantanol in a nitromethane medium in the presence of a Lewis acid, such as aluminum or bismuth triflate . The reaction conditions are optimized to achieve high yields and allow for the variation of substituents in the furan ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan ring and adamantyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.

    Materials Science: Its stability and structural properties are useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The dibenzofuran moiety can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-adamantyl)furan: Shares the adamantyl group but lacks the dibenzofuran moiety.

    N-dibenzo[b,d]furan-3-ylacetamide: Contains the dibenzofuran moiety but lacks the adamantyl group.

Uniqueness

2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide is unique due to the combination of the adamantyl group and the dibenzofuran moiety. This combination imparts distinct structural and functional properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-dibenzofuran-3-ylacetamide

InChI

InChI=1S/C24H25NO2/c26-23(14-24-11-15-7-16(12-24)9-17(8-15)13-24)25-18-5-6-20-19-3-1-2-4-21(19)27-22(20)10-18/h1-6,10,15-17H,7-9,11-14H2,(H,25,26)

InChI Key

YPQCOUJERJFTPM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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